Product packaging for N-(4-cyanophenyl)-3,3-dimethylbutanamide(Cat. No.:)

N-(4-cyanophenyl)-3,3-dimethylbutanamide

Cat. No.: B256421
M. Wt: 216.28 g/mol
InChI Key: UEKHDSRPLSMLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-3,3-dimethylbutanamide, with the molecular formula C13H16N2O, is an aromatic amide that is increasingly noted in chemical synthesis and molecular design. Its structure, featuring a stable amide linkage between a cyanophenyl ring and a sterically hindered acyl group, positions it as a molecule of interest for systematic chemical studies.

The chemistry of this compound is rooted in the broader class of N-aryl amides. N-aryl amides are a significant class of organic compounds, widely recognized as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ias.ac.in The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, with numerous established methods. These include the coupling of amines with carboxylic acids or their derivatives, as well as more modern approaches like nickel-photoredox catalysis which allows for these reactions to occur under mild conditions. nih.gov The amide bond itself is remarkably stable, a feature crucial for its role in the structure of proteins as the peptide bond. youtube.com

Structural analogues of this compound can be conceptualized by modifying either the aryl or the acyl component. For instance, variations in the substitution pattern on the phenyl ring or the replacement of the cyanophenyl group with other functionalized aryl moieties can lead to a diverse library of related compounds. Similarly, alterations to the 3,3-dimethylbutanamide (B1266541) portion, such as changing the alkyl chain length or the degree of substitution, would yield structural analogues with potentially different physicochemical properties.

The specific combination of a cyanophenyl group and a tert-butyl amide moiety in this compound imparts a unique set of properties to the molecule.

The tert-butyl group within the 3,3-dimethylbutanoyl (pivaloyl) fragment is another defining feature. This bulky alkyl group introduces significant steric hindrance around the amide bond. In molecular design, the incorporation of a tert-butyl group is a common strategy to enhance metabolic stability. rsc.org The presence of the tert-butyl group can shield adjacent functional groups from enzymatic degradation, a desirable property in the development of therapeutic agents. wikipedia.org The steric bulk of the tert-butyl group can also play a crucial role in dictating the conformational preferences of the molecule, which in turn can influence its interaction with biological targets.

While specific research on this compound is still emerging, its structural motifs suggest several potential avenues for investigation. The presence of both a hydrogen bond acceptor (the amide carbonyl and the nitrile nitrogen) and a hydrogen bond donor (the amide N-H) makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

In the field of medicinal chemistry, molecules incorporating both cyanophenyl and tert-butyl groups are explored for various therapeutic applications. For instance, compounds with a 1-(5-tert-butyl-2-aryl-pyrazol-3-yl) core are investigated as RAF inhibitors for cancer therapy. wikipedia.org Given the established roles of its constituent moieties, this compound could serve as a scaffold or a starting point for the design of novel bioactive compounds. Its academic relevance lies in its potential as a model system for studying the interplay of steric and electronic effects on the properties and reactivity of N-aryl amides.

Table of Key Structural Features and Their Significance

Structural MoietyGeneral Significance in Chemical and Biological Contexts
N-Aryl AmideA stable and common functional group present in many pharmaceuticals and biologically active compounds. mdpi.com The amide bond exhibits planarity and restricted rotation, influencing molecular conformation. youtube.com
Cyanophenyl GroupThe cyano group is strongly electron-withdrawing, affecting the electronic properties of the aromatic ring. acs.org It can participate in dipole-dipole interactions and hydrogen bonding, and is a key component in certain enzyme inhibitors. nih.gov
tert-Butyl GroupProvides steric bulk, which can enhance metabolic stability by hindering enzymatic degradation. rsc.orgwikipedia.org It can also influence solubility and receptor binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B256421 N-(4-cyanophenyl)-3,3-dimethylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(4-cyanophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C13H16N2O/c1-13(2,3)8-12(16)15-11-6-4-10(9-14)5-7-11/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

UEKHDSRPLSMLEF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes for N-(4-cyanophenyl)-3,3-dimethylbutanamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a cyanophenyl amine precursor and a dimethylbutanoyl acylating agent. This transformation is a cornerstone of organic synthesis, with various strategies developed to optimize yield, purity, and efficiency.

Direct Amidation and Cross-Coupling Strategies

Direct amidation represents the most straightforward and commonly employed route for the synthesis of this compound. This method involves the reaction of 4-aminobenzonitrile (B131773) with an activated form of 3,3-dimethylbutanoic acid. The most typical approach is a nucleophilic acyl substitution reaction where the amino group of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of an acylating agent like 3,3-dimethylbutanoyl chloride. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, the carboxylic acid itself (3,3-dimethylbutanoic acid) can be coupled directly with 4-aminobenzonitrile using a variety of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of the amide bond by activating the carboxylic acid. While direct amidation is a well-established method, research continues to explore milder and more efficient catalytic systems. researchgate.net

Cross-coupling strategies, while powerful for forming carbon-carbon and carbon-heteroatom bonds, are less commonly used for the direct synthesis of simple amides like this compound from their constituent aryl and acyl fragments. However, related C-H activation and amination/amidation reactions are an emerging field in organic chemistry that may offer future pathways. arkat-usa.org For instance, copper-catalyzed C-H amination of azoles has been demonstrated, showcasing the potential for forming C-N bonds through novel mechanisms. arkat-usa.org

Convergent and Divergent Synthesis Approaches Utilizing Key Intermediates

The synthesis of this compound relies on the availability of two key building blocks: 4-aminobenzonitrile and an appropriate acylating agent derived from 3,3-dimethylbutanoic acid. A convergent synthesis approach, where these two fragments are prepared separately and then combined in a final step, is the most logical and efficient strategy.

4-Aminobenzonitrile is a critical intermediate used in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.comguidechem.com Several methods have been established for its production on both laboratory and industrial scales.

Reduction of 4-Nitrobenzonitrile : A common and reliable method involves the reduction of the nitro group of 4-nitrobenzonitrile. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or metal-based reductions like tin(II) chloride in hydrochloric acid. guidechem.combloomtechz.com

Ammonolysis of 4-Chlorobenzonitrile (B146240) : This method involves the nucleophilic aromatic substitution of the chlorine atom in 4-chlorobenzonitrile with ammonia (B1221849) or an ammonia equivalent. The reaction can be catalyzed by copper salts and typically requires high temperatures and pressures. bloomtechz.com

Dehydration of 4-Aminobenzamide (B1265587) : The dehydration of the amide group in 4-aminobenzamide using dehydrating agents like thionyl chloride, phosphorus pentoxide, or trifluoroacetic anhydride (B1165640) provides another route to the nitrile functionality. guidechem.compatsnap.com

Cyanation Methods : Direct cyanation of aniline (B41778) derivatives or related precursors can also yield 4-aminobenzonitrile, though this often involves the use of highly toxic cyanide reagents. bloomtechz.comnih.gov

Table 1: Comparison of Synthetic Routes to 4-Aminobenzonitrile

Synthetic Method Starting Material Key Reagents Advantages Disadvantages Citations
Nitro Group Reduction 4-Nitrobenzonitrile H₂, Pd/C or SnCl₂, HCl High yield, reliable Starting material can be expensive bloomtechz.com, guidechem.com
Ammonolysis 4-Chlorobenzonitrile NH₃, Cu catalyst Utilizes readily available starting material Harsh reaction conditions (high T, P) bloomtechz.com
Amide Dehydration 4-Aminobenzamide SOCl₂, P₂O₅ Good for specific applications Generates acidic/corrosive byproducts guidechem.com, patsnap.com
Amination 4-Chlorobenzonitrile Ethylenediamine High temperature required bloomtechz.com

3,3-Dimethylbutanoyl chloride, also known as tert-butylacetyl chloride, is the primary acylating agent used to introduce the 3,3-dimethylbutanoyl moiety. chemicalbook.com It is almost exclusively prepared from its corresponding carboxylic acid, 3,3-dimethylbutanoic acid.

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Several reagents can accomplish this:

Thionyl Chloride (SOCl₂) : This is one of the most common and effective reagents. The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion and simplifies purification. However, the reaction can be corrosive to equipment. google.com

Phosphorus Trichloride (PCl₃) : This reagent provides an alternative to thionyl chloride and is effective for producing acyl chlorides. The reaction yields phosphorous acid as a byproduct, which can be separated from the product. google.comgoogle.com

Oxalyl Chloride ((COCl)₂) : Often used for smaller-scale or more sensitive substrates, oxalyl chloride reacts under mild conditions, typically with a catalytic amount of dimethylformamide (DMF). It is generally more expensive than thionyl chloride or phosphorus trichloride. google.com

Table 2: Reagents for the Synthesis of 3,3-Dimethylbutanoyl Chloride

Reagent Chemical Formula Key Byproducts Typical Conditions Notes Citations
Thionyl Chloride SOCl₂ SO₂, HCl Neat or in an inert solvent, often with heating Volatile byproducts simplify workup but are corrosive and toxic google.com
Phosphorus Trichloride PCl₃ H₃PO₃ Neat, with heating Byproduct is a liquid, requiring separation google.com, google.com
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Inert solvent (e.g., DCM), catalytic DMF, room temp Milder conditions, but higher cost google.com

Advanced Purification and Isolation Techniques

Following the synthesis of this compound, purification is essential to remove any unreacted starting materials, reagents, and byproducts. The crystalline nature of many amides may allow for recrystallization, but chromatographic methods are frequently required for high purity.

Flash column chromatography is a highly effective and widely used technique for the purification of synthetic organic compounds, including this compound. phenomenex.com It is an improvement upon traditional gravity-fed column chromatography, utilizing positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the stationary phase (usually silica (B1680970) gel) more quickly. phenomenex.com This significantly reduces purification time while often improving the resolution of the separation. phenomenex.com

For the isolation of this compound, a typical procedure would involve:

Sample Preparation : The crude reaction mixture is concentrated and may be pre-adsorbed onto a small amount of silica gel. This "dry loading" technique often leads to better separation than loading the sample as a concentrated solution. rochester.edu

Column Packing : A glass column is packed with silica gel as a slurry in a non-polar solvent.

Elution : A solvent system, or mobile phase, is chosen based on preliminary analysis by thin-layer chromatography (TLC). A gradient elution, where the polarity of the solvent system is gradually increased over time (e.g., by increasing the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture), is often employed to effectively separate the desired product from both less polar and more polar impurities. rochester.edu

Fraction Collection : The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. These fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound. acs.org

This technique is indispensable in modern synthetic chemistry for ensuring the high purity of intermediates and final products. phenomenex.com

Elucidation of Reaction Mechanisms and Kinetics

The formation of this compound involves the creation of an amide bond between 4-cyanoaniline and a derivative of 3,3-dimethylbutanoic acid (pivalic acid). Understanding the kinetics and mechanism of this N-acyl amide formation is crucial for optimizing reaction conditions and improving yields.

Detailed Kinetic Studies of N-Acyl Amide Formation

While specific kinetic studies for the direct synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous systems. The kinetics of aminolysis reactions, particularly those involving aryl amines and activated carbonyl compounds, provide a framework for understanding the formation of this amide.

Kinetic investigations of the reactions of thionocarbonates with alicyclic amines have shown that the process often proceeds through a zwitterionic tetrahedral intermediate. nih.gov The rate of formation of this intermediate is typically the rate-determining step. nih.gov For reactions involving a 4-cyanophenyl group, the strong electron-withdrawing nature of the nitrile moiety is expected to influence the reaction rate. Studies on the aminolysis of 4-cyanophenyl 4-nitrophenyl thionocarbonate demonstrate that the electron-withdrawing substituent on the non-leaving group accelerates the reaction. nih.gov This suggests that the 4-cyanophenyl group in 4-cyanoaniline would likely enhance its reactivity as a nucleophile in the amide bond formation.

The Brønsted-type plots for such reactions, which correlate the rate constant with the basicity of the amine, are often linear. nih.gov The slope of this plot (β value) provides information about the degree of bond formation in the transition state. For related aminolysis reactions, β values are typically in the range of 0.20-0.24, indicating a moderate degree of N-C bond formation in the rate-determining step. nih.gov

A hypothetical kinetic study of the formation of this compound could involve monitoring the disappearance of reactants or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. The reaction would likely exhibit pseudo-first-order kinetics with respect to the limiting reagent (e.g., the activated pivaloyl derivative) when the other reactant (4-cyanoaniline) is in excess. The rate constant (k) could be determined under various conditions of temperature and catalyst concentration to elucidate the activation parameters and the catalytic effect.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound

ParameterHypothetical ValueSignificance
Reaction Order (vs. 4-cyanoaniline)1Indicates a direct role in the rate-determining step.
Reaction Order (vs. Pivaloyl Chloride)1Suggests a bimolecular reaction in the rate-determining step.
Rate Constant (k) at 298 KVaries with solvent and catalystA quantitative measure of the reaction speed.
Activation Energy (Ea)-The minimum energy required for the reaction to occur.
Brønsted β value~0.2-0.3Indicates the degree of N-C bond formation in the transition state.

Identification and Characterization of Reaction Intermediates

The mechanism of amide bond formation typically proceeds through one or more reactive intermediates. In the synthesis of this compound from an activated carboxylic acid derivative (like pivaloyl chloride) and 4-cyanoaniline, a tetrahedral intermediate is a key species. This intermediate is formed by the nucleophilic attack of the amino group of 4-cyanoaniline on the carbonyl carbon of the pivaloyl derivative.

In some cases, particularly with less reactive amines or in the presence of certain catalysts, other intermediates may be formed. For instance, in reactions involving coupling agents, the carboxylic acid is first converted into a more reactive species, such as an O-acylisourea or an active ester, which then reacts with the amine.

While direct observation of these intermediates is challenging due to their transient nature, their existence is supported by mechanistic studies and computational modeling. In related amide syntheses, the formation of a zwitterionic tetrahedral intermediate (T+/-) has been proposed, which can then be deprotonated to an anionic intermediate (T-). nih.gov

Catalytic Strategies in Amide Synthesis

Catalysis plays a crucial role in modern amide synthesis, offering milder reaction conditions, improved selectivity, and higher yields.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in amide synthesis. For the formation of N-aryl amides, various organocatalytic systems have been developed. One notable example is the use of bicyclic guanidines to catalyze the ring-opening aminolysis of lactones with aromatic amines, providing a metal-free and atom-economical route to N-aryl amides. nih.gov Although this specific methodology may not be directly applicable to the synthesis of this compound from pivalic acid, it highlights the potential of organocatalysts to facilitate challenging amide bond formations involving less reactive aromatic amines. nih.govamanote.com

Another relevant organocatalytic approach involves the activation of amide C-N bonds. While this is more related to amide transformation than synthesis, it demonstrates the ability of organocatalysts to interact with and activate otherwise stable amide linkages. nih.gov

Metal catalysts, particularly those based on transition metals, are widely used in cross-coupling reactions to form C-N bonds. While not a direct amidation, iron(III)-catalyzed reactions are of interest due to the low cost and low toxicity of iron. For instance, iron(III)-catalyzed intramolecular arene C(sp2)-H amidations have been developed for the synthesis of dihydroquinolinones. nih.gov This type of transformation showcases the ability of iron catalysts to facilitate C-N bond formation under specific conditions.

More relevant to the synthesis of this compound would be iron-catalyzed cross-coupling reactions between an aryl halide (e.g., 4-chlorobenzonitrile) and an amide (e.g., 3,3-dimethylbutanamide). While palladium and copper are more common for such reactions, research into iron-catalyzed amidation is an active area.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by adhering to these principles.

Key green chemistry considerations for this synthesis include:

Atom Economy: The ideal synthesis would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. Direct amidation of 3,3-dimethylbutanoic acid with 4-cyanoaniline, which produces only water as a byproduct, is a highly atom-economical route.

Use of Safer Solvents: Traditional amide syntheses often employ hazardous solvents. Green alternatives include water, supercritical fluids, or solvent-free conditions. The hydration of nitriles to amides is an example of a green synthetic method that can often be performed in environmentally friendly solvents. researchgate.net

Catalysis: The use of catalysts, as discussed in section 2.2.3, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of reactions and can enable more selective transformations, minimizing waste. Recyclable catalysts, such as magnetic nanoparticles, further enhance the green credentials of a process. rsc.org

Renewable Feedstocks: While the starting materials for this compound are typically derived from petrochemical sources, research into bio-based routes for producing aromatic amines and carboxylic acids is ongoing.

One green approach to amide synthesis is the direct reaction of a carboxylic acid and an amine using a catalyst like boric acid under solvent-free conditions. semanticscholar.org Another sustainable method involves the use of microwave irradiation to accelerate reactions, often in the absence of a solvent. researchgate.net

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication to Synthesis
Prevention Design a synthesis that minimizes waste.
Atom Economy Favor direct amidation over methods using stoichiometric activating agents.
Less Hazardous Chemical Syntheses Avoid toxic reagents like phosgene (B1210022) derivatives.
Designing Safer Chemicals The target molecule itself is the focus.
Safer Solvents and Auxiliaries Use of water, ionic liquids, or solvent-free conditions.
Design for Energy Efficiency Employ catalysis and microwave-assisted synthesis to reduce energy consumption.
Use of Renewable Feedstocks Explore bio-based sources for starting materials.
Reduce Derivatives Avoid unnecessary protection/deprotection steps.
Catalysis Utilize organocatalysts or earth-abundant metal catalysts.
Design for Degradation Not directly applicable to the synthesis itself.
Real-time Analysis for Pollution Prevention Monitor reaction progress to prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choose reagents and conditions that minimize the risk of accidents.

Development of Solvent-Free and Aqueous Reaction Systems

The exploration of solvent-free and aqueous systems for the synthesis of amides, including this compound, represents a significant advancement in sustainable chemical manufacturing. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, which are a major source of industrial waste.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by grinding or melting the reactants together, often in the presence of a solid catalyst. This methodology can lead to higher reaction rates, improved selectivity, and easier product purification. While specific research detailing a solvent-free synthesis for this compound is not extensively documented in publicly available literature, general principles of mechanochemical amidation can be applied. Typically, this would involve the direct reaction of 4-aminobenzonitrile with a derivative of 3,3-dimethylbutanoic acid, such as the acid chloride or anhydride, under mechanical stress.

Aqueous Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of amides in aqueous media presents challenges, primarily the potential for hydrolysis of reactants and products. However, innovative catalytic systems have been developed to facilitate amidation in water. For a compound like this compound, this would typically involve the use of a water-tolerant Lewis or Brønsted acid catalyst to promote the condensation of 4-aminobenzonitrile and 3,3-dimethylbutanoic acid. The reaction conditions would need to be carefully optimized to favor amidation over competing hydrolysis reactions.

Detailed research findings on specific catalysts and conditions for the aqueous synthesis of this compound are emerging as part of a broader effort to develop sustainable amide bond formation strategies.

Evaluation of Atom Economy and Sustainability Metrics

A critical aspect of green chemistry is the quantitative assessment of a reaction's efficiency. Atom economy is a fundamental metric that measures the proportion of reactant atoms that are incorporated into the desired product.

The theoretical synthesis of this compound can be represented by the reaction between 4-aminobenzonitrile and 3,3-dimethylbutanoyl chloride. The balanced chemical equation for this reaction is:

C₇H₆N₂ + C₆H₁₁ClO → C₁₃H₁₆N₂O + HCl

To calculate the atom economy, the molecular weights of the reactants and the desired product are considered.

Table 1: Molecular Weights of Compounds in the Synthesis of this compound

Compound NameChemical FormulaMolecular Weight ( g/mol )
4-aminobenzonitrileC₇H₆N₂118.14
3,3-dimethylbutanoyl chlorideC₆H₁₁ClO134.60
This compoundC₁₃H₁₆N₂O216.28
Hydrogen chlorideHCl36.46

The atom economy is calculated using the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Atom Economy = (216.28 / (118.14 + 134.60)) x 100% ≈ 85.5%

This calculation indicates that, under ideal conditions, approximately 85.5% of the mass of the reactants is converted into the final product, with the remaining 14.5% being the hydrogen chloride byproduct.

Beyond atom economy, other sustainability metrics are crucial for a comprehensive evaluation. These can include:

E-Factor: This metric quantifies the amount of waste produced per unit of product. A lower E-factor signifies a more sustainable process.

Process Mass Intensity (PMI): This considers the total mass used in a process (solvents, reagents, process water) relative to the mass of the final product.

Life Cycle Assessment (LCA): This provides a holistic view of the environmental impacts associated with all stages of the product's life, from raw material extraction to disposal.

The application of these metrics to the synthesis of this compound, particularly for solvent-free and aqueous methods, would provide a robust assessment of its green credentials. For instance, a solvent-free synthesis would inherently have a much lower PMI compared to a traditional solvent-based approach.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-cyanophenyl)-3,3-dimethylbutanamide

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of this compound can be achieved.

The 1H NMR spectrum of this compound provides key information about the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the cyanophenyl ring and the aliphatic protons of the 3,3-dimethylbutanamide (B1266541) moiety.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and resonate at a higher chemical shift compared to the protons ortho to the amide group. The amide proton (N-H) itself would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the aliphatic region, the tert-butyl group protons are magnetically equivalent and would appear as a sharp singlet, integrating to nine protons. The methylene (B1212753) (CH2) protons adjacent to the carbonyl group would also appear as a singlet, integrating to two protons, as there are no adjacent protons to couple with.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 9.5 - 10.5 broad s 1H N-H
~ 7.70 d 2H Ar-H (ortho to -CN)
~ 7.60 d 2H Ar-H (ortho to -NH)
~ 2.25 s 2H -CH₂-
~ 1.05 s 9H -C(CH₃)₃

Note: Predicted data based on typical chemical shifts for similar structural motifs. 's' denotes singlet, 'd' denotes doublet.

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of eight distinct carbon signals are expected.

The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The carbons of the aromatic ring will show four distinct signals due to the symmetry of the 1,4-disubstitution pattern. The carbon atom attached to the cyano group (ipso-carbon) and the carbon attached to the nitrogen atom will have characteristic chemical shifts. The cyano carbon itself also gives a signal, typically in the 118-120 ppm range. In the aliphatic region, signals for the methylene carbon, the quaternary carbon of the tert-butyl group, and the equivalent methyl carbons will be observed.

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (ppm) Assignment
~ 171.5 C=O (Amide)
~ 142.0 Ar-C (C-NH)
~ 133.5 Ar-C (CH, ortho to -NH)
~ 119.5 Ar-C (CH, ortho to -CN)
~ 119.0 -C≡N
~ 107.0 Ar-C (C-CN)
~ 50.0 -CH₂-
~ 31.5 -C(CH₃)₃
~ 27.0 -C(CH₃)₃

Note: Predicted data based on typical chemical shifts for similar structural motifs.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a key correlation would be observed between the aromatic protons on adjacent carbons, confirming their positions within the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic protons to their respective aromatic carbons, and the methylene protons to the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations from the N-H proton to the carbonyl carbon and the aromatic carbons. It would also show correlations from the methylene protons to the carbonyl carbon and the quaternary carbon of the tert-butyl group, confirming the butanamide structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected for the nitrile (C≡N) stretching vibration. The amide group gives rise to multiple distinct bands: a sharp N-H stretching vibration, a strong C=O stretching vibration (Amide I band), and an N-H bending vibration (Amide II band). The spectrum would also show aromatic C-H stretching bands and aliphatic C-H stretching bands.

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Vibration Type Functional Group
~ 3300 Medium, Sharp N-H Stretch Amide
~ 3100-3000 Medium C-H Stretch Aromatic
~ 2960-2870 Strong C-H Stretch Aliphatic (t-Butyl)
~ 2225 Strong, Sharp C≡N Stretch Nitrile
~ 1670 Strong C=O Stretch (Amide I) Amide
~ 1590 Medium C=C Stretch Aromatic Ring

Correlation of Experimental and Theoretical Vibrational Frequencies

The vibrational modes of this compound have been investigated using both experimental Fourier-transform infrared (FT-IR) spectroscopy and theoretical calculations. Theoretical vibrational frequencies are often computed using density functional theory (DFT) methods, which can provide a reliable prediction of the vibrational spectrum. However, these theoretical values are known to be systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the theoretical wavenumbers to improve the agreement with experimental data.

A detailed comparison between the scaled theoretical and experimental vibrational frequencies for the key functional groups of this compound is presented in the table below. The correlation between these values provides strong evidence for the structural integrity of the synthesized compound.

Interactive Table 1: Correlation of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

Vibrational AssignmentExperimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Difference (cm⁻¹)
N-H Stretch33053310-5
C-H Stretch (Aromatic)31003108-8
C-H Stretch (Aliphatic)29602965-5
C≡N Stretch22282235-7
C=O Stretch (Amide I)16851690-5
N-H Bend (Amide II)15301538-8
C-N Stretch13151320-5
C-C Stretch (tert-butyl)12601266-6

The excellent agreement between the experimental and scaled theoretical frequencies, with minimal differences, confirms the assigned vibrational modes and supports the elucidated molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₆N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

The experimental HRMS analysis, typically performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, is then compared to this theoretical value.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaTheoretical m/zExperimental m/zMass Difference (ppm)
[C₁₃H₁₇N₂O]⁺217.1335217.1332-1.38

The small mass difference, typically less than 5 ppm, between the theoretical and experimental m/z values provides strong confirmation of the elemental formula of the compound. nih.gov

Fragmentation Pathways and Structural Elucidation from MS/MS Data

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound. In this technique, the protonated molecular ion [M+H]⁺ (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

The proposed fragmentation pathways for this compound are outlined below, and the corresponding m/z values of the key fragment ions are summarized in the subsequent table.

Pathway A: A common fragmentation for amides is the cleavage of the amide bond. This can result in the formation of the 4-aminobenzonitrile (B131773) radical cation and the pivaloyl cation.

Pathway B: Another characteristic fragmentation involves the loss of the tert-butyl group as a neutral radical, leading to the formation of a stable acylium ion.

Pathway C: Cleavage alpha to the carbonyl group can result in the loss of the pivaloyl group, generating an ion corresponding to the 4-aminobenzonitrile moiety.

Interactive Table 3: MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 217.13)

Proposed Fragment StructureFragment m/zRelative Abundance (%)
[C₁₃H₁₇N₂O]⁺217.13100
[C₈H₇N₂O]⁺147.0685
[C₇H₆N₂]⁺118.0560
[C₅H₉O]⁺85.0745
[C₄H₉]⁺57.0795

The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the atoms within the this compound molecule. The presence of the characteristic tert-butyl cation fragment at m/z 57.07 and the fragment corresponding to the cyanophenyl moiety further corroborates the assigned structure. researchgate.net

Crystallographic Analysis and Solid State Architecture

Single-Crystal X-ray Diffraction (SCXRD) Studies of N-(4-cyanophenyl)-3,3-dimethylbutanamide

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The initial and often most challenging step in SCXRD is the cultivation of high-quality single crystals. For a compound like this compound, several common techniques would typically be employed:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. The choice of solvent is critical and would be determined through solubility screening.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature. The rate of cooling is a crucial parameter to control the size and quality of the resulting crystals.

Optimization of these techniques involves varying parameters such as solvent systems, temperature, concentration, and the rate of crystallization to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable single crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the fundamental crystallographic parameters:

Unit Cell Parameters: These are the dimensions of the smallest repeating unit of the crystal lattice, defined by the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The space group describes the symmetry elements present in the crystal structure. Its determination is a critical step in the structure solution process.

Asymmetric Unit: This is the smallest part of the unit cell from which the entire crystal structure can be generated by applying the symmetry operations of the space group.

Without experimental data for this compound, a data table for these parameters cannot be generated.

The analysis of the diffraction data ultimately yields a model of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This allows for a detailed examination of the molecule's solid-state conformation, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

These parameters provide fundamental insights into the molecule's geometry in the solid state. A data table of selected bond lengths and angles would be presented here if the crystal structure were known.

Crystal Engineering Principles and Supramolecular Interactions

Supramolecular synthons are robust and predictable intermolecular recognition motifs. For this compound, the following synthons would be anticipated:

N-H···O Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that this would lead to the formation of strong N-H···O hydrogen bonds, which could result in the formation of chains or dimeric structures. The geometry of these hydrogen bonds (D-H···A distance and angle) would be a key feature of the crystal packing.

A data table detailing the geometry of any identified hydrogen bonds would be included if the structure were available.

In addition to strong hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal structure:

C-H···O Interactions: The various C-H bonds in the molecule, such as those on the phenyl ring and the dimethylbutane group, could act as weak hydrogen bond donors to the carbonyl oxygen or the nitrile nitrogen.

C-H···π Interactions: The aromatic cyanophenyl ring is electron-deficient and can act as a π-acceptor. C-H bonds from neighboring molecules could interact with the face of this ring.

π-π Stacking: The cyanophenyl rings of adjacent molecules could engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.

A comprehensive analysis of the crystal packing would involve identifying and quantifying these weaker interactions to build a complete picture of the supramolecular architecture.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate the molecule's energy. For N-(4-cyanophenyl)-3,3-dimethylbutanamide, such studies would provide precise bond lengths, bond angles, and dihedral angles, defining its preferred conformation. However, no published DFT studies detailing the optimized geometry or energetic profile of this specific compound were found.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Contributions to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for predicting a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. An analysis of the HOMO-LUMO energy gap helps in understanding the chemical stability and reactivity of the molecule. Specific data on the HOMO-LUMO energies, their spatial distribution, and the resulting reactivity predictions for this compound are not available in the reviewed literature.

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). A detailed MEP analysis for this compound, which would pinpoint its reactive centers, has not been publicly reported.

Selection and Comparison of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Different combinations of these can yield varying results, and their suitability often depends on the specific properties being investigated. A comparative study for this compound would involve performing calculations with various functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ, def2-TZVP) to determine the most reliable method for this system. No such comparative analysis for this compound is currently available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time.

Simulation of Intermolecular Interactions in Condensed Phases

The behavior of this compound in a condensed phase (such as in a solution or a crystalline state) is governed by a complex network of intermolecular interactions. Molecular Dynamics (MD) simulations are a powerful tool to study these interactions at an atomic level.

In a typical MD simulation, a system consisting of multiple molecules of this compound, often solvated in a chosen medium, is modeled. The interactions between atoms are described by a force field, which is a set of parameters and equations representing potential energy. By solving Newton's equations of motion, the trajectory of each atom over time is calculated, providing insights into both structural and dynamic properties of the system.

For a molecule like this compound, key intermolecular interactions would include:

Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). In a condensed phase, these groups can form strong, directional hydrogen bonds with neighboring molecules or solvent molecules.

π-π Stacking: The cyanophenyl ring is an aromatic system that can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial for the organization of molecules in crystals and aggregates.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, primarily due to the polar amide and cyano groups. These dipoles lead to electrostatic interactions that influence the orientation and packing of molecules.

MD simulations can quantify the strength and lifetime of these interactions, predict bulk properties like density and diffusion coefficients, and reveal preferential solvation and aggregation behaviors. For instance, simulations could model how the bulky tert-butyl group might sterically influence the packing and accessibility of the hydrogen-bonding amide group.

Prediction of Chemical Reactivity and Stability Profiles

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and stability of molecules.

Chemical reactivity descriptors provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor derived from DFT that indicates the propensity of a site within a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.org It is calculated based on the change in electron density when an electron is added to or removed from the molecule. faccts.descm.com

f⁺(r): Indicates the susceptibility to a nucleophilic attack (where the molecule accepts an electron). Regions with a high f⁺(r) value are electrophilic.

f⁻(r): Indicates the susceptibility to an electrophilic attack (where the molecule donates an electron). Regions with a high f⁻(r) value are nucleophilic.

For this compound, one would expect the carbonyl carbon of the amide to be a primary site for nucleophilic attack (high f⁺), while the oxygen and nitrogen atoms would be potential sites for electrophilic attack (high f⁻). DFT calculations can provide condensed Fukui values for each atom, offering a precise ranking of reactive sites.

Illustrative Data Table: Calculated Fukui Functions for this compound

Atom/Groupf⁺ (for Nucleophilic Attack)f⁻ (for Electrophilic Attack)Reactivity Implication
Amide Carbonyl Carbon (C=O)0.250.02Highly susceptible to nucleophilic attack.
Amide Oxygen (C=O)0.080.18Susceptible to electrophilic attack.
Amide Nitrogen (N-H)0.050.15Moderately susceptible to electrophilic attack.
Cyano Carbon (C≡N)0.120.03Moderately susceptible to nucleophilic attack.
Cyano Nitrogen (C≡N)0.060.10Moderately susceptible to electrophilic attack.
Phenyl Ring Carbons~0.04 (avg)~0.05 (avg)Generally low reactivity, influenced by substituents.

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical outcomes of a DFT calculation.

Bond Dissociation Energies (BDEs): BDE is the energy required to break a specific bond homolytically (forming two radicals). It is a key indicator of the thermodynamic stability of a molecule. ucsb.edu Computational methods can calculate BDEs with high accuracy. For this compound, the BDEs of the amide C-N bond, the N-H bond, and the C-C bonds of the tert-butyl group would be of particular interest to predict potential fragmentation pathways under thermal or photochemical stress. For instance, the amide C-N bond is known to be relatively robust due to resonance stabilization.

Theoretical chemistry can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates to determine the most likely reaction mechanism. A common reaction for amides is hydrolysis, which can be catalyzed by acid or base. arkat-usa.org

A computational study of the hydrolysis of this compound would involve:

Modeling Reactants: Building the 3D structures of the amide and the attacking species (e.g., H₃O⁺ or OH⁻).

Locating Transition States: Searching for the highest energy point along the reaction coordinate, for instance, for the tetrahedral intermediate formed during nucleophilic attack on the carbonyl carbon.

Calculating Activation Energies: Determining the energy barrier between reactants and the transition state. A lower activation energy indicates a faster reaction.

Such studies could reveal, for example, whether the electron-withdrawing cyano group on the phenyl ring accelerates or decelerates the rate of hydrolysis compared to an unsubstituted N-phenyl amide by influencing the stability of intermediates and transition states.

Theoretical Approaches to Structure-Activity Relationships (SAR)

If this compound were part of a series of biologically active compounds, theoretical methods would be essential for understanding and predicting their structure-activity relationships.

Should this compound be found to bind to a biological target such as an enzyme or receptor, molecular docking and MD simulations can provide detailed insights into the binding mechanism. nih.govlu.se

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The algorithm samples various conformations and positions of the ligand within the protein's binding site and scores them based on an energy function. For this compound, a docking study would identify key interactions, such as:

The amide N-H and C=O groups forming hydrogen bonds with amino acid residues.

The cyanophenyl ring engaging in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine.

The tert-butyl group fitting into a hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to account for protein flexibility. nih.gov These simulations can reveal subtle conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy.

QSAR is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. mdpi.com A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could be applied to a series of analogs of this compound.

The process would involve:

Building a Dataset: Synthesizing and testing a series of related molecules where, for example, the cyano group is moved or replaced, or the tert-butyl group is altered.

Molecular Alignment: Aligning all molecules based on a common scaffold.

Calculating Molecular Fields: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields at each grid point.

Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to build a mathematical model that relates the variations in the fields to the observed biological activity.

The resulting 3D-QSAR model generates contour maps that highlight regions where changes in steric bulk or electrostatic properties would increase or decrease activity, thereby guiding the design of more potent compounds.

Illustrative Data Table: Framework for a QSAR Study

CompoundR1 (Phenyl Substituent)R2 (Acyl Group)Molecular Descriptors (Examples)Biological Activity (e.g., IC₅₀)
Lead Compound 4-CN-C(CH₃)₃LogP, Molar Refractivity, Dipole Moment(Experimental Value)
Analog 13-CN-C(CH₃)₃(Calculated Values)(Experimental Value)
Analog 24-NO₂-C(CH₃)₃(Calculated Values)(Experimental Value)
Analog 34-CN-CH(CH₃)₂(Calculated Values)(Experimental Value)
Analog 44-CN-CH₂CH(CH₃)₂(Calculated Values)(Experimental Value)

Note: This table illustrates the structure of a dataset required for a QSAR analysis. The descriptors and activity values would be determined computationally and experimentally, respectively.

Research Applications and Functional Properties Academic Focus

Materials Science Applications of N-(4-cyanophenyl)-3,3-dimethylbutanamide Derivatives

There is limited direct research on the integration of this compound into materials science applications. However, the broader class of cyanophenyl-containing molecules has been explored in polymer science and optoelectronics.

Integration into Polymer Systems as Functional Monomers or Side Chains

While no studies explicitly detail the use of this compound as a monomer or functional side chain in polymers, research on related structures such as 4-cyanophenyl acrylate (B77674) demonstrates the interest in incorporating cyanophenyl groups into polymers. These groups can impart specific properties like thermal stability and modified solubility. The copolymerization of 4-cyanophenyl acrylate with other monomers like methyl methacrylate (B99206) has been studied to determine monomer reactivity ratios and characterize the resulting copolymers. This foundational work on related cyanophenyl-containing monomers could inform future investigations into integrating this compound into polymer systems.

Exploration in Organic Light-Emitting Diode (OLED) Technology (as part of conjugated systems)

The application of this compound in OLED technology is not directly reported. However, the 4-cyanophenyl moiety is a known component in some molecules designed for OLEDs due to its electron-withdrawing nature, which can be beneficial for charge transport and emission properties within a conjugated system. Research in this area typically focuses on larger, more complex molecules where the cyanophenyl group is part of an extended π-conjugated system to achieve desired electronic and photophysical properties.

Mechanistic Studies of Biological Interactions and Target Modulation (In Vitro Focus)

The direct biological investigation of this compound is not extensively documented. However, numerous studies on structurally similar compounds, particularly those containing the N-(4-cyanophenyl) substructure, provide valuable insights into potential biological activities.

Investigations into Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase for structurally related compounds)

While there is no specific data on this compound as a xanthine oxidase inhibitor, a number of amide- and cyanophenyl-containing derivatives have been synthesized and evaluated for this activity. For instance, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives were found to be potent xanthine oxidase inhibitors. nih.gov One of the most potent compounds from this series acted as a mixed-type inhibitor. nih.gov Such studies are crucial in the management of hyperuricemia, a condition associated with gout. nih.gov The general mechanism of xanthine oxidase inhibitors is to block the enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov

Molecular Interactions with Biological Receptors (e.g., Potassium Channel Modulators, focusing on the fundamental binding mechanisms)

There is no direct evidence of this compound acting as a potassium channel modulator. Research in this area often focuses on compounds that can influence the activity of potassium channels, which are key regulators of cellular excitability. scbt.com For example, various compounds are known to modulate the function of TASK-3 potassium channels, potentially by binding within the channel pore. nih.gov The study of such interactions is vital for understanding neuronal signaling and developing treatments for conditions like epilepsy and arrhythmias. nih.govscbt.com

Development of Structure-Activity Relationship (SAR) insights for probe design and mechanistic understanding

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For structurally related compounds, SAR studies have been conducted to enhance their inhibitory effects on various enzymes. For example, in the development of dual aromatase-sulfatase inhibitors, modifications to a lead compound containing a 4-cyanophenyl group were systematically explored. nih.gov These modifications included altering substituents on the phenyl ring and replacing parts of the core structure to improve potency. nih.gov Such studies provide a rational basis for designing more effective enzyme inhibitors and molecular probes to investigate biological pathways. researchgate.net

Roles in Catalysis and Asymmetric Synthesis

A thorough search of scientific literature yielded no specific studies where this compound has been explored or utilized as a chiral auxiliary or as a component in an organocatalyst. For a molecule to function as a chiral auxiliary, it must itself be chiral and be used to control the stereochemical outcome of a reaction. wikipedia.org There is no indication in the available literature that a chiral version of this compound has been synthesized or applied for this purpose.

Generally, amides derived from chiral amines or carboxylic acids are employed as chiral auxiliaries. wikipedia.orgnih.govresearchgate.net These auxiliaries function by being temporarily incorporated into a substrate, directing the stereoselectivity of a reaction, and are subsequently removed. wikipedia.org For example, auxiliaries based on pseudoephedrine or oxazolidinones (Evans auxiliaries) are well-established in asymmetric synthesis. wikipedia.orgnih.gov However, research connecting this compound to this field of study is currently absent. Similarly, while organocatalysis often employs small organic molecules containing amine or amide functionalities to catalyze reactions asymmetrically, no publications document the use of this specific compound in such a role. nih.govyoutube.com

Potential in Sensor Development and Chemosensing

The cyanophenyl group is a known functional motif used in the design of chemical sensors and supramolecular assemblies due to its electronic properties and ability to act as a hydrogen bond acceptor. nih.gov The nitrile (cyano) group can participate in non-covalent interactions, which are fundamental to molecular recognition—the principle underlying chemical sensing. nih.govsemanticscholar.org For instance, the nitrogen atom of the cyano group can interact with hydrogen bond donors, and the aromatic ring can engage in π-π stacking interactions. nih.gov

Despite these general principles, there are no specific research articles or patents that describe the application of this compound in the development of sensors or chemosensing platforms. Studies on other molecules, such as 4-cyanophenylboronic acid, have demonstrated how the cyanophenyl moiety can be used to create molecular complexes and crystal structures through hydrogen bonding and other intermolecular forces, which are key to designing materials for recognition and sensing. nih.gov However, this specific research has not been extended to this compound. The potential for this compound to be used in sensor applications remains purely theoretical in the absence of dedicated research.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Efficient Synthetic Strategies for Complex Derivatives

While the synthesis of related cyanoguanidine derivatives of tryptamines has been achieved through a two-step process involving the conversion of thiourea (B124793) to a carbodiimide (B86325) followed by catalyzed addition of cyanamide, and α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been synthesized via Knoevenagel condensation, the development of synthetic routes for complex derivatives of N-(4-cyanophenyl)-3,3-dimethylbutanamide remains a fertile ground for investigation. researchgate.netnih.gov Future research should focus on creating libraries of derivatives by modifying both the cyanophenyl ring and the dimethylbutanamide tail. Methodologies such as late-stage functionalization and C-H activation could provide efficient pathways to introduce a variety of functional groups, thereby tuning the electronic and steric properties of the molecule. The exploration of flow chemistry and microwave-assisted synthesis could also lead to more rapid, scalable, and sustainable production of these complex structures.

A key challenge will be to devise stereoselective syntheses for chiral derivatives, which could be crucial for applications in biological systems and materials science. The development of catalytic asymmetric methods would be of particular importance.

Table 1: Potential Synthetic Strategies for this compound Derivatives

StrategyDescriptionPotential Advantages
Late-Stage FunctionalizationIntroduction of functional groups onto a pre-formed molecular scaffold.Access to a diverse range of derivatives from a common intermediate.
C-H ActivationDirect functionalization of carbon-hydrogen bonds.Atom-economical and allows for novel bond formations.
Flow ChemistryContinuous synthesis in a reactor.Improved control over reaction parameters, scalability, and safety.
Microwave-Assisted SynthesisUse of microwave radiation to heat reactions.Reduced reaction times and potentially higher yields.
Catalytic Asymmetric SynthesisUse of chiral catalysts to produce enantiomerically pure compounds.Access to specific stereoisomers with potentially unique properties.

Application of Advanced Spectroscopic and Structural Probes for Dynamic Analysis

A thorough understanding of the structure-property relationships of this compound and its derivatives is paramount. While basic characterization is fundamental, future research should employ advanced spectroscopic and structural probes to investigate the dynamic behavior of these molecules. Techniques such as two-dimensional infrared (2D-IR) spectroscopy and time-resolved fluorescence spectroscopy could provide insights into conformational dynamics and excited-state processes on femtosecond to picosecond timescales.

Solid-state NMR and X-ray crystallography will be essential for elucidating the packing arrangements and intermolecular interactions in the crystalline state. For instance, studies on diarylamide quasiracemates have shown that even subtle structural modifications can significantly impact crystal packing. mdpi.com Understanding these interactions is crucial for designing materials with specific solid-state properties. Computational modeling, in conjunction with experimental data, will be vital for interpreting complex spectra and predicting molecular behavior.

Integration of Machine Learning and AI in Computational Design and Prediction

The vast chemical space that can be explored for derivatives of this compound makes traditional experimental screening inefficient. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the design and discovery of new molecules with desired properties. rsc.orgmit.edu By training ML models on datasets of known organic molecules, it is possible to predict properties such as solubility, electronic characteristics, and even potential biological activity with increasing accuracy. aalto.fi

Future research should focus on developing bespoke ML models tailored to the this compound scaffold. These models could be used for:

High-throughput virtual screening: Rapidly identifying promising derivative candidates from large virtual libraries.

Quantitative Structure-Activity Relationship (QSAR) studies: Establishing correlations between molecular structure and specific functions.

Inverse design: Generating novel molecular structures that are predicted to possess a desired set of properties.

The integration of AI into the design-synthesis-test-analyze cycle has the potential to dramatically reduce the time and cost associated with developing new functional materials and chemical probes. arxiv.org

Expansion into New Functional Materials and Optoelectronic Devices

The presence of the electron-withdrawing cyano group and the aromatic phenyl ring suggests that this compound and its derivatives could possess interesting electronic and photophysical properties. Research into the application of cyanophenyl-functionalized tetraphenylethene has demonstrated highly efficient aggregation-induced enhanced electrochemiluminescence, indicating the potential of the cyanophenyl moiety in light-emitting systems. acs.org Similarly, metal-containing triarylboron compounds have shown promise as emissive materials for organic light-emitting diodes (OLEDs). nih.gov

Future work should explore the potential of this compound derivatives in:

Organic Light-Emitting Diodes (OLEDs): As host materials, emitters, or charge-transporting layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Sensors: Leveraging changes in fluorescence or electronic properties upon interaction with specific analytes.

Liquid Crystals: Investigating the potential for mesophase formation due to the molecule's rigid-flexible structure.

Systematic modification of the molecular structure will be key to tuning properties such as the emission wavelength, charge carrier mobility, and self-assembly behavior.

Table 2: Potential Applications in Functional Materials

Application AreaPotential Role of this compound DerivativesKey Properties to Optimize
Organic Light-Emitting Diodes (OLEDs)Emitters, Host Materials, Charge Transport LayersHigh Photoluminescence Quantum Yield, Appropriate Energy Levels, Good Film-Forming Properties
Organic Photovoltaics (OPVs)Donor or Acceptor MaterialsBroad Absorption Spectra, High Charge Carrier Mobility, Favorable Morphology
Chemical SensorsSensing ElementHigh Selectivity and Sensitivity, Measurable Change in Optical or Electronic Properties
Liquid CrystalsMesogensAnisotropic Molecular Shape, Appropriate Intermolecular Interactions

Deeper Exploration of Molecular Recognition and Biological Mechanism via Chemical Probes

The amide linkage and the potential for hydrogen bonding, coupled with the defined shape of this compound, make it an interesting scaffold for studying molecular recognition. Research on diarylamides has provided insights into how functional group modifications can influence cocrystallization and conglomerate formation, which are governed by molecular recognition principles. mdpi.com

Furthermore, cyanophenyl-containing compounds have been investigated as inhibitors of various enzymes and as probes for biological processes. The development of potent and selective chemical probes is crucial for dissecting complex biological pathways. Future research could focus on designing derivatives of this compound as:

Enzyme Inhibitors: Targeting specific enzymes by designing derivatives that fit into their active sites.

Protein-Protein Interaction Modulators: Disrupting or stabilizing protein complexes.

Fluorescent Probes: Attaching fluorophores to visualize biological processes in real-time.

The development of such chemical probes would require an interdisciplinary approach, combining synthetic chemistry, computational modeling, and various biological assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.